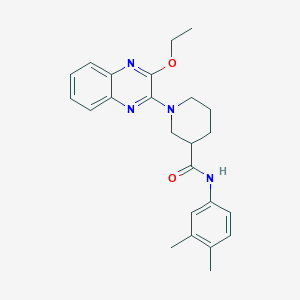![molecular formula C23H25N3O3 B11310769 6,8-dimethyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11310769.png)
6,8-dimethyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-DIMETHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenones This compound is characterized by its unique structure, which includes a chromenone core, a piperazine ring, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIMETHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated chromenone derivative reacts with piperazine.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, between a halogenated piperazine-chromenone intermediate and a pyridine boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6,8-DIMETHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated derivatives, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6,8-DIMETHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders, cancer, and infectious diseases.
Pharmacology: It can be studied for its potential pharmacological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving chromenone and piperazine derivatives.
Mecanismo De Acción
The mechanism of action of 6,8-DIMETHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity and downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, such as kinases or proteases, affecting various cellular processes.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
6,8-DIMETHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Chromenone Derivatives: Compounds with a chromenone core, such as flavonoids and coumarins, which have diverse biological activities.
Piperazine Derivatives: Compounds containing a piperazine ring, such as antipsychotic drugs (e.g., quetiapine) and antihistamines (e.g., cetirizine).
Pyridine Derivatives: Compounds with a pyridine moiety, such as nicotinamide and pyridoxine, which play essential roles in biological systems.
The uniqueness of 6,8-DIMETHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE lies in its combination of these functional groups, providing a versatile platform for the development of new therapeutic agents and materials.
Propiedades
Fórmula molecular |
C23H25N3O3 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
6,8-dimethyl-2-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C23H25N3O3/c1-16-13-17(2)22-19(14-16)20(27)15-21(29-22)23(28)26-11-9-25(10-12-26)8-6-18-5-3-4-7-24-18/h3-5,7,13-15H,6,8-12H2,1-2H3 |
Clave InChI |
BNODSNDBELGYOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11310688.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-3-propoxybenzamide](/img/structure/B11310692.png)
![7-bromo-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11310693.png)



![N-(3-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11310727.png)
![N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11310735.png)
![N-(3-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11310736.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B11310738.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310748.png)
![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11310754.png)


